Alfuzosin-d3 Hydrochloride

Description

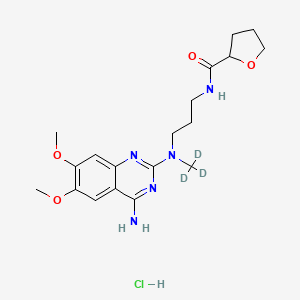

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKWDJILNVLGX-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Alfuzosin-d3 Hydrochloride

Introduction: The Role of Deuteration in Pharmaceutical Analysis

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] To facilitate pharmacokinetic studies, metabolic profiling, and its use as an internal standard in quantitative bioanalysis, a stable isotope-labeled version, Alfuzosin-d3, is an indispensable tool for researchers.[4] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, enabling precise quantification by mass spectrometry.[4]

This guide provides a comprehensive overview of a robust synthetic route to Alfuzosin-d3 Hydrochloride and details the essential analytical techniques for its structural confirmation and purity assessment. The focus of this synthesis is the introduction of a trideuteromethyl (-CD3) group at one of the methoxy positions on the quinazoline ring, a common and stable labeling site for this molecule.[5]

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and isotopic purity. The overall strategy involves the synthesis of a key demethylated precursor, followed by methylation with a deuterated reagent, and finally, conversion to the hydrochloride salt.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the O-Desmethylalfuzosin Precursor

The synthesis begins with the construction of the core quinazoline structure, followed by the attachment of the side chain. A crucial step in this sequence is the selective demethylation of one of the methoxy groups to provide a site for the introduction of the deuterated methyl group. While several routes to the alfuzosin core exist, a common pathway starts from veratraldehyde.[2][6]

-

Rationale: Creating a phenolic precursor is essential for the targeted introduction of the -CD3 group. Standard demethylation agents like boron tribromide (BBr3) or strong acids can be employed, with reaction conditions optimized to favor mono-demethylation.

Step 2: Preparation of Deuterated Methyl Iodide (Iodomethane-d3)

A high-purity deuterated methylating agent is critical for achieving high isotopic enrichment in the final product. Iodomethane-d3 (CD3I) is a common choice and can be synthesized from deuterated methanol (CD3OD).[7]

-

Expert Insight: The reaction of deuterated methanol with hydroiodic acid or a mixture of red phosphorus and iodine are reliable methods for producing Iodomethane-d3.[8][9] Purification by distillation is necessary to remove any unreacted starting material or byproducts.[10]

Protocol: Synthesis of Iodomethane-d3 from Deuterated Methanol [8][9]

-

To a reaction flask equipped with a reflux condenser, slowly add red phosphorus to deuterated methanol (CD3OD) while cooling in an ice bath.

-

Gradually add elemental iodine to the mixture, controlling the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for approximately 2-3 hours.

-

Cool the reaction mixture and distill the crude Iodomethane-d3. Collect the fraction boiling at approximately 45°C.

-

Wash the collected distillate with a sodium thiosulfate solution to remove excess iodine, followed by a water wash, and finally dry over anhydrous calcium chloride.

-

A final distillation yields purified Iodomethane-d3.

Step 3: Deuteromethylation of the Precursor

This is the key step where the deuterium label is incorporated. The O-desmethylalfuzosin precursor is reacted with the prepared Iodomethane-d3 in the presence of a suitable base.

-

Causality: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic Iodomethane-d3 in a Williamson ether synthesis, forming the deuterated methoxy group. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this SN2 reaction.

Protocol: Synthesis of Alfuzosin-d3 Base

-

Dissolve the O-desmethylalfuzosin precursor in anhydrous DMF.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add a slight excess (1.1-1.2 equivalents) of Iodomethane-d3 to the mixture.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Alfuzosin-d3 base.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Conversion to this compound

The final step is the conversion of the purified Alfuzosin-d3 free base into its hydrochloride salt to improve its stability and solubility.[1][11]

Protocol: Salt Formation [1]

-

Dissolve the purified Alfuzosin-d3 base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Slowly add a solution of hydrogen chloride in ethanol (or bubble HCl gas through the solution) until the solution becomes acidic.

-

Stir the mixture at room temperature or in an ice bath to induce precipitation of the hydrochloride salt.

-

Collect the white crystalline product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Part 2: Characterization of this compound

Rigorous analytical characterization is mandatory to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.

-

Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Expected Results: The protonated molecular ion [M+H]+ of Alfuzosin-d3 should be observed at an m/z value that is 3 units higher than that of unlabeled Alfuzosin. For Alfuzosin (C19H27N5O4, Monoisotopic Mass: 389.2063), the [M+H]+ ion is expected at m/z 390.21.[3] For Alfuzosin-d3, the expected [M+H]+ ion is at m/z 393.23. The isotopic distribution pattern will confirm the presence of three deuterium atoms, and the absence of a significant peak at m/z 390.21 will indicate high isotopic enrichment.

| Compound | Formula | Expected [M+H]+ (m/z) |

| Alfuzosin | C19H28N5O4+ | 390.21 |

| Alfuzosin-d3 | C19H25D3N5O4+ | 393.23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and the precise location of the deuterium labels. Both ¹H NMR and ¹³C NMR should be performed.

-

¹H NMR: The most direct evidence of deuteration is the disappearance or significant reduction in the integral of the signal corresponding to the protons of the methoxy group. In the ¹H NMR spectrum of unlabeled Alfuzosin, the two methoxy groups on the quinazoline ring typically appear as sharp singlets. In the Alfuzosin-d3 spectrum, one of these singlets will be absent or have a greatly diminished intensity, confirming the O-CD3 structure.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbon atom attached to the three deuterium atoms (the -CD3 group) will exhibit a characteristic triplet multiplicity due to C-D coupling. Its chemical shift will also be slightly different from the corresponding -CH3 carbon in the unlabeled compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of the final compound.

-

Methodology: A reverse-phase HPLC (RP-HPLC) method is typically employed.[12][13] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[14]

-

Trustworthiness: A well-developed HPLC method can separate the final product from any starting materials, intermediates, or byproducts. Purity is typically assessed using a UV detector at a wavelength where Alfuzosin has strong absorbance, such as 245 nm or 254 nm.[12][13] The purity should be reported as a percentage based on the peak area. For use as a research standard, a purity of ≥98% is generally required.

| Parameter | Typical Condition | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [13] |

| Mobile Phase | Acetonitrile:Water:THF:Perchloric acid (250:740:10:1) | [13] |

| Flow Rate | 1.0 mL/min | [13] |

| Detection | UV at 245 nm | [13] |

| Injection Volume | 10-20 µL | [13][15] |

References

- Google Patents. (2023). CN116041139A - Method for separating deuterated methyl iodide.

-

Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]

-

Wikipedia. (n.d.). Alfuzosin. Retrieved from [Link]

-

Novel Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Alfuzosin and Dutasteride in Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]

-

Canadian Science Publishing. (1953). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]

-

Patil, V., et al. (2013). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. American Journal of Analytical Chemistry, 4, 34-43. Retrieved from [Link]

-

QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC. (n.d.). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets). Retrieved from [Link]

-

Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra-Performance Liquid Chromatography. (2021). Retrieved from [Link]

-

deutraMed. (n.d.). Buy Iodomethane D₃ CD3I | CAS no. 865-50-9. Retrieved from [Link]

-

ResearchGate. (2008). Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. Retrieved from [Link]

- Google Patents. (2007). WO2007074364A1 - Process for the preparation of alfuzosin.

-

ResearchGate. (2009). (PDF) Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. Retrieved from [Link]

-

PubChem. (n.d.). Alfuzosin Hydrochloride. Retrieved from [Link]

- Google Patents. (2008). US20080160081A1 - Alfuzosin formulations, methods of making, and methods of use.

-

precisionFDA. (n.d.). ALFUZOSIN. Retrieved from [Link]

-

Formulation and evaluation of alfuzosin hydrochloride extended release tablets. (n.d.). Retrieved from [Link]

-

Geneesmiddeleninformatiebank. (2014). Public Assessment Report Scientific discussion Alfuzosine HCl Aurobindo 10 mg, prolonged-release tablets. Retrieved from [Link]

-

PubMed. (2008). Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. Retrieved from [Link]

-

PubChem. (n.d.). Alfuzosin. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Thermoanalytical study of alfuzosin HCl. Retrieved from [Link]

-

ResearchGate. (2002). Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Alfuzosin - Wikipedia [en.wikipedia.org]

- 3. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medkoo.com [medkoo.com]

- 7. deutramed.com [deutramed.com]

- 8. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. tojqi.net [tojqi.net]

- 15. archives.ijper.org [archives.ijper.org]

A Technical Guide to the Determination of Isotopic Purity of Alfuzosin-d3 Hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices for determining the isotopic purity of Alfuzosin-d3 Hydrochloride. Alfuzosin-d3 HCl, a deuterium-labeled analog of the α1-adrenergic receptor antagonist, is frequently employed as an internal standard (IS) in pharmacokinetic and bioanalytical studies.[1][2][3] Ensuring its isotopic purity is paramount for the accuracy and reliability of quantitative data. This document delineates the core analytical methodologies, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-proven protocols and data interpretation strategies. The causality behind experimental choices is explained to empower users to develop and validate robust, self-validating analytical systems.

Introduction: The Critical Role of Isotopic Purity

Alfuzosin hydrochloride is a quinazoline-based compound used to treat benign prostatic hyperplasia (BPH).[4][5][6] Its deuterated isotopologue, this compound, serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization and matrix effects, thereby correcting for variability during analysis.[7][8][9]

The integrity of a quantitative assay using a SIL-IS is fundamentally dependent on the isotopic purity of that standard. The presence of unlabeled analyte (d0) or other isotopologues (d1, d2) within the Alfuzosin-d3 standard can interfere with the accurate measurement of the analyte, especially at the lower limit of quantification (LLOQ).[10] Therefore, a rigorous characterization of the isotopic distribution is a mandatory step in method development and validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]

This guide will focus on two primary orthogonal techniques for this characterization:

-

Mass Spectrometry (MS): For determining the relative abundance of all isotopologues (d0 through d3).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the site of deuteration and providing a quantitative measure of deuterium incorporation.[11][12]

Core Analytical Methodologies

The choice of analytical technique is driven by the need to resolve and quantify molecular species that are chemically identical but differ by only a few Daltons in mass.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining isotopic purity, offering the mass accuracy and resolution required to distinguish between the different isotopologues of Alfuzosin.[13][14][15] Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry are superior to quadrupole-based systems for this application due to their ability to provide high-quality peak shapes and precise mass measurements.[15][16]

Causality of Choice: Why HRMS? Standard nominal mass instruments may not adequately resolve the isotopic peak of the analyte from the d0 peak of the internal standard, especially if the analyte concentration is very low and the d0 impurity is significant. HRMS provides the necessary resolving power to separate these signals and allows for the calculation of isotopic purity based on the relative abundance of the H/D isotopolog ions.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique that provides orthogonal information. While MS measures the overall isotopic distribution, NMR can confirm the specific location of the deuterium labels.[11]

-

¹H NMR (Proton NMR): Infers deuterium incorporation by observing the disappearance or reduction in the integral of a proton signal at a specific chemical shift.[11] This is highly precise for measuring the small amount of residual hydrogen in a highly deuterated sample.[17]

-

²H NMR (Deuterium NMR): Allows for the direct detection of deuterium nuclei, confirming the presence of the label at the expected chemical shift.[11][18]

Causality of Choice: Why NMR? Synthesis of deuterated compounds can sometimes lead to isotopic scrambling, where the deuterium atoms are not located at the intended positions. NMR provides unequivocal structural confirmation that the deuterium is located on the N-methyl group as expected for Alfuzosin-d3. It serves as an essential validation of the synthetic process and structural integrity.[19]

Experimental Workflow and Protocols

A robust determination of isotopic purity integrates both MS and NMR data. The following workflow provides a self-validating system.

Caption: Workflow for Isotopic Purity Determination.

Protocol: Isotopic Distribution by LC-HRMS

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled Alfuzosin HCl (~1 mg/mL) in a suitable solvent (e.g., Methanol).

-

Prepare a stock solution of Alfuzosin-d3 HCl at the same concentration.

-

Create working solutions by diluting the stocks to an appropriate concentration for MS analysis (e.g., 1 µg/mL).

-

-

Instrumentation & Conditions:

-

LC System: UPLC/HPLC system capable of gradient elution.

-

Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient suitable to achieve a sharp, symmetrical peak for Alfuzosin.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >20,000 resolution.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan MS (no fragmentation) over a mass range that includes the analyte and its isotopologues (e.g., m/z 380-400).

-

-

Analysis Sequence (Self-Validating):

-

Injection 1 (Blank): Inject solvent to ensure no carryover.

-

Injection 2 (Unlabeled Alfuzosin): Analyze the d0 standard. This is critical to establish its exact mass, retention time, and natural isotopic abundance profile (M+1, M+2 peaks from ¹³C, ¹⁵N).[20]

-

Injection 3 (Alfuzosin-d3): Analyze the deuterated standard.

-

-

Data Processing & Calculation:

-

For the unlabeled standard, extract the ion chromatogram for the [M+H]⁺ ion (C₁₉H₂₈N₅O₄⁺, expected m/z ~390.22). Integrate the peak and record the intensities of the M, M+1, and M+2 peaks from the mass spectrum.

-

For the Alfuzosin-d3 standard, extract ion chromatograms for the expected [M+H]⁺ ions of each isotopologue:

-

d0: C₁₉H₂₈N₅O₄⁺

-

d1: C₁₉H₂₇DN₅O₄⁺

-

d2: C₁₉H₂₆D₂N₅O₄⁺

-

d3: C₁₉H₂₅D₃N₅O₄⁺

-

-

Integrate the peak area for each isotopologue.

-

Correction: The apparent intensity of the d0 and d1 peaks in the d3 sample must be corrected for the natural ¹³C contribution from the d0 isotopologue itself. This is done using the data from the unlabeled standard analysis.

-

Calculation of Isotopic Purity:

-

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

-

-

Protocol: Label Position Confirmation by NMR

-

Sample Preparation: Prepare a concentrated solution (~5-10 mg) of both unlabeled and d3-labeled Alfuzosin HCl in a suitable deuterated solvent (e.g., DMSO-d6 or CD₃OD).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum for the unlabeled Alfuzosin to assign all proton signals. The N-methyl group should appear as a singlet.

-

Acquire a ¹H NMR spectrum for Alfuzosin-d3 under identical conditions.

-

Verification: Compare the two spectra. The integral of the N-methyl singlet in the d3 spectrum should be significantly reduced (ideally close to zero). The percentage of residual proton signal corresponds to the level of incomplete deuteration at that site.

-

-

²H NMR Analysis (Optional but Recommended):

-

Acquire a ²H NMR spectrum for the Alfuzosin-d3 sample.

-

Verification: A signal should be observed at the chemical shift corresponding to the N-methyl position, providing direct evidence of successful deuteration at the intended site.

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical LC-HRMS Isotopic Distribution Data for Alfuzosin-d3 HCl

| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Peak Area (Corrected) | Relative Abundance (%) |

| d0 (Unlabeled) | 390.2190 | 4,500 | 0.09 |

| d1 | 391.2253 | 12,000 | 0.24 |

| d2 | 392.2315 | 65,000 | 1.30 |

| d3 (Labeled) | 393.2378 | 4,918,500 | 98.37 |

| Total | 5,000,000 | 100.00 | |

| Isotopic Purity (d3) | 98.37% |

Interpretation: The data in Table 1 indicates an isotopic purity of 98.37%. This level of purity is generally considered acceptable for use as an internal standard, though specific project requirements may vary. The presence of d0, d1, and d2 isotopologues is quantified, providing a complete profile of the material.

Sources

- 1. fda.gov [fda.gov]

- 2. scispace.com [scispace.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Alfuzosin - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. isotope.com [isotope.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Advances in Isotope Ratio Mass Spectrometry and Required Isotope Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

Alfuzosin-d3 Hydrochloride chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of Alfuzosin-d3 Hydrochloride

Introduction

This compound is a deuterated analog of Alfuzosin Hydrochloride, an α1-adrenergic receptor antagonist.[1][2][3] It is primarily utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] The incorporation of three deuterium atoms on the methoxy group offers a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard in bioanalytical assays, due to the mass shift it provides.

For drug development professionals, researchers, and scientists, a comprehensive understanding of the chemical properties and stability of this active pharmaceutical ingredient (API) is paramount. This knowledge underpins the development of robust formulations, ensures accurate analytical measurements, and defines appropriate storage and handling procedures to maintain the compound's integrity.

This guide provides a detailed examination of the physicochemical characteristics and stability profile of this compound. It is important to note that while specific stability data for the deuterated form is not extensively published, the substitution of hydrogen with deuterium typically does not significantly alter the fundamental chemical stability. Therefore, this guide synthesizes authoritative data from studies on Alfuzosin Hydrochloride to provide a robust and scientifically grounded overview applicable to its deuterated analog.

Core Chemical and Physical Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | N-[3-[(4-amino-6,7-di(methoxy-d3)-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide, monohydrochloride | N/A |

| Molecular Formula | C₁₉H₂₂D₅N₅O₄ • HCl | [4][5] |

| Molecular Weight | 430.9 g/mol | [4] |

| CAS Number | 1216383-97-9 | [5] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Solubility | Soluble in ethanol and DMSO (~1 mg/mL). Soluble in PBS (pH 7.2) (~1 mg/mL).[7] Highly soluble in water.[8] | [7][8] |

| Melting Point | ~149°C | [9] |

| UV Maximum (λmax) | 245 nm, 246 nm, 331 nm, 344 nm | [7][8][10] |

Stability Profile and Degradation Pathways

The stability of an API is a critical quality attribute that dictates its shelf-life and the reliability of experimental results. The International Council for Harmonisation (ICH) provides a framework for assessing this stability through forced degradation (stress testing) studies.[11][12] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][12]

Based on extensive studies of Alfuzosin Hydrochloride, the molecule exhibits varying degrees of stability under different stress conditions.

Hydrolytic Degradation (Acid and Base)

Alfuzosin Hydrochloride is susceptible to degradation under both acidic and basic conditions.

-

Acid Hydrolysis : Studies have shown degradation upon exposure to acidic conditions (e.g., 3N HCl at 60°C).[13] One study reported a 77.1% concentration of degradation products after acid hydrolysis.[8]

-

Alkaline Hydrolysis : The compound also degrades in the presence of a base (e.g., 3N NaOH at 60°C).[13] The kinetics of both acid and alkaline degradation can be studied using stability-indicating HPLC methods.[14]

Oxidative Degradation

The molecule is particularly sensitive to oxidative stress.

-

Exposure to hydrogen peroxide (e.g., 5% or 30% H₂O₂) at room temperature results in significant degradation.[8][13] One study noted that maximum degradation was observed under oxidative conditions.[8] This indicates that the molecular structure contains moieties susceptible to oxidation.

Thermal and Photolytic Stability

-

Thermal Degradation : Alfuzosin Hydrochloride is relatively stable under dry heat conditions (e.g., 105°C).[13] Thermoanalytical studies using techniques like TGA and DSC confirm its thermal behavior.[15]

-

Photolytic Stability : The compound is generally considered stable under exposure to UV light (254 nm).[8] However, as per ICH guidelines, photostability testing should be conducted on at least one primary batch of a drug substance.[16][17]

The overall workflow for assessing the stability of a drug substance like this compound is outlined below.

Recommended Storage and Handling

Based on the known stability profile and manufacturer recommendations, the following conditions are advised to ensure the long-term integrity of this compound:

-

Temperature : Store at controlled room temperature, 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[1] Some suppliers recommend storage at -20°C for long-term stability of four years or more.[7] Always refer to the supplier's certificate of analysis for specific recommendations.[18]

-

Light : Protect from light.[1]

-

Moisture : Store in a dry environment, in a tightly closed container, preferably with a desiccant.

-

Handling : Handle in a well-ventilated area.[9] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[6][9]

Methodologies for Stability Assessment

To formally evaluate the stability of this compound, a structured experimental approach is required. The protocols described here are based on established methods for Alfuzosin Hydrochloride and adhere to ICH guidelines.[11][16][17]

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Volumetric flasks, pipettes, and vials

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.[8][10]

-

Acid Hydrolysis :

-

Base Hydrolysis :

-

Oxidative Degradation :

-

Thermal Degradation :

-

Place the solid API powder in a hot air oven maintained at 105°C for a specified period (e.g., 24 hours).[13]

-

After exposure, allow the sample to cool, then weigh and prepare a solution of known concentration.

-

-

Photolytic Degradation :

-

Expose the solid API and a solution of the API to UV light (254 nm) for 48 hours.[8]

-

Prepare a solution of the solid sample and analyze both the pre-prepared solution and the newly prepared one.

-

-

Analysis : Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol: Stability-Indicating UPLC Method

Objective: To quantitatively determine the amount of this compound and separate it from all potential degradation products.

Rationale: A reverse-phase UPLC method provides high resolution and short analysis times, which is ideal for stability studies.[13] The use of a C18 column is standard for moderately polar compounds like Alfuzosin. The mobile phase composition is optimized to achieve good separation between the parent peak and impurity peaks. UV detection at 254 nm provides good sensitivity for the quinazoline chromophore.[13]

Instrumentation and Conditions:

-

System : Waters Acquity UPLC or equivalent system with a photodiode array (PDA) detector.[13]

-

Column : Waters Acquity HSS T3 C18, 100 mm x 2.1 mm, 1.8 µm particle size.[13]

-

Mobile Phase A : Perchloric acid buffer (pH 3.5).[13]

-

Mobile Phase B : Acetonitrile and Tetrahydrofuran mixture.[13]

-

Flow Rate : 0.3 mL/min.[13]

-

Column Temperature : 30°C.[13]

-

Injection Volume : 2.0 µL.[13]

-

Detection Wavelength : 254 nm.[13]

-

Gradient Elution : A gradient elution is typically used to effectively separate early and late-eluting impurities.[13]

Method Validation (per ICH Q2(R1)) : The method must be validated to demonstrate its suitability. Key validation parameters include:

-

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13] This is demonstrated by the absence of interfering peaks in blank chromatograms and by peak purity analysis of the stressed samples.[19]

-

Linearity : The method should provide results that are directly proportional to the concentration of the analyte within a given range.[10]

-

Accuracy & Precision : Assessed by replicate injections of known concentrations.[10]

-

Robustness : The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, mobile phase composition).[19]

Conclusion

This compound is a chemically stable molecule under thermal and photolytic conditions but shows susceptibility to degradation through hydrolysis and, most significantly, oxidation. A thorough understanding of these properties is essential for its application in research and development. The methodologies outlined in this guide, grounded in ICH principles and published literature, provide a robust framework for assessing the stability of this compound. By implementing these protocols, researchers can ensure the quality and integrity of this compound, leading to reliable and reproducible scientific outcomes.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- Balaji, T.S., Gavaskar, D., & Somanathan, T. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research.

- Degradation Studies of Alfuzosin Hydrochloride Using UV Spectroscopy. International Journal of Innovative Research in Technology (IJIRT).

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

- ICH Guidelines for Stability. K.K. Wagh College of Pharmacy.

- ICH guidelines for stability studies. SlideShare.

- Applications of analytical methods for alfuzosin hydrochloride in various matrices. ResearchGate.

- Alfuzosin. PubChem, National Institutes of Health.

- Quantitation of Alfuzosin Hydrochloride in Pharmaceutical Formulations by RP-HPLC. International Journal of PharmTech Research.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Alfuzosin Hydrochloride in Bulk. Journal of Chemical and Pharmaceutical Research.

- Alfuzosin hydrochloride Safety Data Sheet. Sigma-Aldrich.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbio.

- Alfuzosin HCl Material Safety Data Sheet. Cleanchem Laboratories.

- Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride. ResearchGate.

- Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Scientific Research Publishing.

- Alfuzosin (hydrochloride) Product Information. Cayman Chemical.

- Alfuzosin (hydrochloride) Drug Information. DrugBank.

- This compound. ChemicalBook.

- Alfuzosin hydrochloride Safety Data Sheet. ChemicalBook.

- Design development and evaluation of alfuzosin hydrochloride extended release tablets. Der Pharmacia Lettre.

- A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics. RSC Publishing.

- Alfuzosin. Wikipedia.

- Alfuzosin hydrochloride. ChemicalBook.

- Alfuzosin hydrochloride Assay Standard Safety Data Sheet. British Pharmacopoeia.

- Public Assessment Report: Alfuzosine HCl Aurobindo 10 mg. Geneesmiddeleninformatiebank.

- Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations. PubMed.

- Forced degradation studies. MedCrave online.

- Thermoanalytical study of alfuzosin HCl. ResearchGate.

Sources

- 1. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alfuzosin - Wikipedia [en.wikipedia.org]

- 3. Alfuzosin hydrochloride | 81403-68-1 [chemicalbook.com]

- 4. Alfuzosin (hydrochloride) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 1216383-97-9 [amp.chemicalbook.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ijirt.org [ijirt.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. medcraveonline.com [medcraveonline.com]

- 13. tojqi.net [tojqi.net]

- 14. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 18. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]

- 19. jocpr.com [jocpr.com]

Decoding the Certificate of Analysis: A Technical Guide to Alfuzosin-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Role of a Deuterated Standard

In the landscape of modern pharmaceutical analysis, particularly in quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision.[1] Alfuzosin-d3 Hydrochloride, the deuterated analogue of the α1-adrenergic antagonist Alfuzosin HCl, serves as an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[2] Its utility stems from its near-identical chemical and physical properties to the parent drug, Alfuzosin.[1] This chemical similarity ensures it co-elutes during chromatography and experiences similar ionization effects, thereby providing a reliable basis for correcting analytical variability, such as matrix effects and ion suppression.[3][4]

This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for this compound. A CoA is a critical document that guarantees the identity, purity, and quality of a reference standard, ensuring it meets the stringent requirements for its intended analytical application.[5] We will dissect each component of a typical CoA, explaining the underlying analytical techniques and the significance of each reported value. This document is designed to empower researchers to critically evaluate and confidently utilize this compound in their analytical workflows.

Part 1: Identity and General Properties

A Certificate of Analysis for a reference standard begins by unequivocally establishing the identity of the material. This section typically includes fundamental chemical information.

| Parameter | Typical Specification | Significance |

| Product Name | This compound | The common name for the deuterated standard. |

| CAS Number | 1216383-97-9 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification.[6] |

| Molecular Formula | C19H25D3ClN5O4 | Represents the elemental composition, including the three deuterium (D) atoms.[6] |

| Molecular Weight | 428.93 g/mol | The mass of one mole of the substance, reflecting the incorporation of deuterium.[6] |

| Chemical Structure | See Figure 1 | A visual representation of the molecule's atomic arrangement. |

Figure 1: Chemical Structure of this compound The chemical name is (R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl) (trideuteriomethyl)amino] propyl] tetrahydro-2-furan-carboxamide hydrochloride.[6][7]

Part 2: Purity and Assay Determination

This section of the CoA provides quantitative data on the purity of the reference standard, which is paramount for its use in quantitative analysis.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[8]

Typical HPLC Method Parameters:

| Parameter | Example Value | Rationale |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | A nonpolar stationary phase that provides good retention and separation for moderately polar compounds like Alfuzosin.[9] |

| Mobile Phase | Acetonitrile, Water, and Buffer (e.g., pH 3.5) in a specific ratio (e.g., 20:80:1 v/v/v) | The composition is optimized to achieve good resolution between Alfuzosin and its potential impurities.[8][10] |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase, influencing retention time and peak shape.[8][9] |

| Detection | UV at 245 nm or 254 nm | Alfuzosin has a chromophore that absorbs UV light, allowing for sensitive detection at these wavelengths.[8][9] |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[11] |

Data Presentation:

The results are typically presented as a percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

| Test | Specification | Result |

| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.8% |

Experimental Protocol: HPLC Purity Determination

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to create a standard solution of a specific concentration (e.g., 100 µg/mL).[8]

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

-

Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas. Calculate the purity by dividing the peak area of Alfuzosin-d3 by the total area of all peaks.

Assay by Titration or HPLC

The assay determines the exact amount of the active substance in the material. This can be done by titration or, more commonly, by HPLC against a primary reference standard.

| Test | Specification | Result |

| Assay (on anhydrous basis) | 99.0% - 101.0% | 99.7% |

The assay is often calculated on an anhydrous basis, meaning the water content is excluded from the calculation.[12]

Part 3: Structural Confirmation and Isotopic Purity

This section of the CoA confirms that the material has the correct chemical structure and the desired level of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.

Expected MS Data:

-

Molecular Ion Peak ([M+H]+): For Alfuzosin-d3, the expected m/z would be approximately 393.2 (reflecting the deuterated free base). The exact mass will depend on the specific isotope masses.

-

Fragmentation Pattern: The fragmentation pattern should be consistent with the known fragmentation of Alfuzosin, with shifts in fragment masses corresponding to the location of the deuterium atoms.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic purity.

Interpretation of ¹H NMR Data:

-

Chemical Shifts and Integration: The positions (chemical shifts) and relative intensities (integrals) of the signals should be consistent with the structure of Alfuzosin.

-

Absence of Methyl Signal: The signal corresponding to the N-methyl protons in non-deuterated Alfuzosin should be significantly reduced or absent, confirming the successful incorporation of the CD3 group.

-

Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integral of any residual N-CH3 signal to the integrals of other protons in the molecule.

Data Presentation:

| Test | Specification | Result |

| ¹H NMR | Conforms to structure | Conforms |

| Isotopic Purity (by NMR or MS) | ≥ 98% | 99.5 atom % D |

Part 4: Physical and Chemical Properties

This section details other important properties of the reference standard.

| Test | Specification | Result | Significance |

| Appearance | White to off-white crystalline powder | Conforms | A visual check for consistency and absence of gross contamination.[7] |

| Solubility | Freely soluble in water, sparingly soluble in alcohol | Conforms | Important information for preparing stock solutions.[7] |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Water can affect the accuracy of weighing and the stability of the compound. |

| Residue on Ignition | ≤ 0.1% | < 0.1% | Measures the amount of inorganic impurities. |

Part 5: Elemental Analysis

Elemental analysis determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The results should be in close agreement with the theoretical values calculated from the molecular formula. This provides further confirmation of the compound's identity and purity.[15] The purpose of elemental analysis in pharmaceuticals is also to identify any potential elemental impurities that could be toxic or affect the drug's stability.[][17]

| Element | Theoretical % | Found % |

| C | 53.21 | 53.15 |

| H+D | 6.81 | 6.85 |

| N | 16.33 | 16.29 |

Conclusion: A Foundation of Trustworthy Data

References

-

Quantitation of Alfuzosin Hydrochloride in Pharmaceutical Formulations by RP-HPLC. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). ResearchGate. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. (n.d.). Agilent. Retrieved from [Link]

-

Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]

-

Applications of analytical methods for alfuzosin hydrochloride in various matrices. (n.d.). ResearchGate. Retrieved from [Link]

-

Elemental Analysis and Trace Metals Testing for Pharmaceuticals. (n.d.). EUROLAB. Retrieved from [Link]

-

Determination of Alfuzosin hydrochloride and Tamsulosin hydrochloride in pure state and pharmaceutical preparations by conductimetric methods. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. (2013). American Journal of Analytical Chemistry, 4, 34-43. Retrieved from [Link]

-

UV-Spectrophotometric Determination of Alfuzosin Hydrochloride in Bulk and Tablets. (2016, March 10). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

-

Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

-

Reference Standards and Certificates of Analysis (CoAs). (2025, December 17). PharmaRegulatory.in. Retrieved from [Link]

-

Chemical structure of alfuzosin. (n.d.). ResearchGate. Retrieved from [Link]

-

Analytical method validation of alfuzosin hydrochloride and its organic impurities by using ultra performance liquid chromatography. (2024, January 30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

UROXATRAL® (alfuzosin HCl extended-release tablets). (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (2021, July 9). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Alfuzosin (hydrochloride). (n.d.). DrugBank. Retrieved from [Link]

-

Certificate of Analysis (CoA) in Pharma. (n.d.). Advent Chembio. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Certificate of analysis. (2021, July 12). EDQM FAQs. Retrieved from [Link]

-

Alfuzosin EP Impurities and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

-

Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. (2008, December 15). PubMed. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (n.d.). TSI Journals. Retrieved from [Link]

-

Alfuzosin. (2018, June 28). New Drug Approvals. Retrieved from [Link]

-

Alfuzosin-Hydrochloride-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Proposed MS-MS fragmentation pattern of DXZN and impurity-VI. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation mass spectra of all analytes under investigation obtained... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical structures and proposed fragmentation patterns for analyte and... (n.d.). ResearchGate. Retrieved from [Link]

-

Alfuzosin. (n.d.). PubChem. Retrieved from [Link]

-

Alfuzosin Hydrochloride Extended-Release Tablets. (2013, August 1). USP-NF. Retrieved from [Link]

-

Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. tojqi.net [tojqi.net]

- 11. uspnf.com [uspnf.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Elemental analysis: operation & applications - Elementar [elementar.com]

- 17. smithers.com [smithers.com]

- 18. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

A Technical Guide to Alfuzosin-d3 Hydrochloride: Sourcing, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin, an α1-adrenergic antagonist, is a well-established therapeutic agent for the management of benign prostatic hyperplasia (BPH).[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantitative analysis. This guide provides an in-depth technical overview of Alfuzosin-d3 Hydrochloride, a deuterated analog of Alfuzosin Hydrochloride. We will explore its commercial availability, fundamental properties, and, most critically, its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This document is intended to serve as a practical resource for scientists engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

The Imperative of Deuterated Standards in Quantitative Bioanalysis

The fundamental principle behind the use of a stable isotope-labeled internal standard is to mitigate variability inherent in sample preparation and analysis. By introducing a known quantity of the deuterated analog of the analyte into the biological matrix (e.g., plasma, urine) prior to extraction, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard to a similar extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to a more robust and accurate measurement.

The choice of deuterium as the stable isotope is strategic. The mass difference between protium (¹H) and deuterium (²H) is significant enough to be easily resolved by a mass spectrometer, yet the physicochemical properties of the deuterated molecule are nearly identical to the non-deuterated analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and exhibits similar extraction recovery and ionization characteristics.[2]

Commercial Sourcing of this compound

A critical first step for any research endeavor is the procurement of high-quality reagents. This compound is available from several reputable suppliers of pharmaceutical reference standards and research chemicals. The following table provides a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| LGC Standards | This compound | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | High Purity | 1 mg, 10 mg |

| Toronto Research Chemicals (TRC) | This compound | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | Not explicitly stated, but high quality implied | 10 mg |

| Clearsynth | Alfuzosin D3 | 1006724-55-5 (Free Base) | C₁₉H₂₄D₃N₅O₄ | 392.47 | >98% by HPLC | Not specified |

| MedChemExpress | Alfuzosin-d3 | Not specified | Not specified | Not specified | Not specified | 5 mg, 10 mg |

| Pharmaffiliates | This compound | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | High Purity | Not specified |

Note: It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each lot of this compound. The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the standard.

Physicochemical Properties and Characterization

This compound is the deuterated analog of Alfuzosin Hydrochloride, with three deuterium atoms replacing three hydrogen atoms on the methyl group.

-

Chemical Name: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride[3]

-

CAS Number: 1216383-97-9[3]

-

Molecular Formula: C₁₉H₂₅D₃ClN₅O₄[3]

-

Molecular Weight: 428.93 g/mol [3]

-

Appearance: Typically a white to off-white solid.[4]

-

Storage: Recommended storage is at -20°C.[3]

The structural integrity and isotopic enrichment of this compound are confirmed through a combination of analytical techniques, which should be detailed in the supplier's CoA. These typically include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the overall structure and the absence of proton signals at the site of deuteration.

-

Mass Spectrometry (MS): To verify the molecular weight and confirm the incorporation of three deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

Application in a Bioanalytical Workflow: A Step-by-Step Protocol

The primary application of this compound is as an internal standard for the quantification of alfuzosin in biological matrices. Below is a detailed protocol for a typical LC-MS/MS-based bioanalytical method.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for alfuzosin quantification.

Preparation of Stock and Working Solutions

-

Alfuzosin and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of each standard in methanol to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of alfuzosin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to prepare the calibration curve standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

-

For calibration standards, add the appropriate volume of the alfuzosin working standard solutions. For blank samples, add 10 µL of the solvent.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Alfuzosin: Precursor ion (m/z) → Product ion (m/z)

-

Alfuzosin-d3: Precursor ion (m/z) → Product ion (m/z)

-

Note: The specific precursor and product ions for alfuzosin and its d3-analog should be determined by direct infusion of the standards into the mass spectrometer.

Data Analysis

-

Integrate the peak areas for both alfuzosin and this compound in the chromatograms.

-

Calculate the peak area ratio (Alfuzosin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the alfuzosin calibration standards.

-

Determine the concentration of alfuzosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action and Pharmacokinetics of Alfuzosin

A thorough understanding of the parent drug's mechanism of action and pharmacokinetic profile is crucial for designing and interpreting bioanalytical studies.

Mechanism of Action Signaling Pathway

Caption: Alfuzosin's mechanism of action.

Alfuzosin is a selective antagonist of α1-adrenoceptors located in the prostate, bladder base, bladder neck, and prostatic urethra.[1] By blocking these receptors, alfuzosin leads to relaxation of the smooth muscle in these tissues, resulting in improved urine flow and a reduction in the symptoms of BPH.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of alfuzosin have been well-characterized. Following oral administration, the absolute bioavailability of the 10 mg extended-release formulation is approximately 49% under fed conditions.[5] The time to maximum plasma concentration (Tmax) is around 8 hours. Alfuzosin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The elimination half-life is approximately 10 hours.[6][7] These parameters underscore the importance of sensitive and specific analytical methods for accurately determining alfuzosin concentrations in plasma over a prolonged period in pharmacokinetic studies.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of alfuzosin. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the accuracy, precision, and reliability of the data generated. This guide has provided a comprehensive overview of the commercial sources, physicochemical properties, and a detailed protocol for the application of this compound. By adhering to sound scientific principles and employing high-quality reagents, researchers can ensure the integrity of their bioanalytical results, which form the bedrock of successful drug development programs.

References

-

Manus Aktteva Biopharma LLP. Alfuzosin hydrochloride | Manufacturers | Suppliers | India. [Link]

-

Pharmaffiliates. Alfuzosin Hydrochloride - API Standards. [Link]

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

-

PubMed. Pharmacokinetics of alfuzosin after single oral administration to healthy volunteers, of three different doses. [Link]

-

apicule. Alfuzosin Hydrochloride API Suppliers - Manufacturers and Distributors. [Link]

-

PubMed. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. [Link]

-

ResearchGate. preclinical pharmacokinetics of alfuzosin formulations in rabbits by. [Link]

-

PubMed. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets. [Link]

-

ResearchGate. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. [Link]

-

Sunderland Repository. Download (41kB). [Link]

-

PubMed. Haemodynamic and pharmacokinetic evaluation of alfuzosin in man. A dose ranging study and comparison with prazosin. [Link]

-

ResearchGate. Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. [Link]

-

ResearchGate. (PDF) Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. [Link]

-

DailyMed. alfuzosin hydrochloride tablet, extended release. [Link]

Sources

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 6. Pharmacokinetics of alfuzosin after single oral administration to healthy volunteers, of three different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Alfuzosin-d3 Hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to Alfuzosin-d3 Hydrochloride for Advanced Bioanalytical Applications

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical reagent for researchers, scientists, and professionals in drug development. Alfuzosin is an α1-adrenoceptor antagonist used primarily for treating benign prostatic hyperplasia (BPH).[1][2][3] The deuterated isotopologue, this compound, serves as an indispensable tool, primarily as an internal standard for quantitative bioanalysis by mass spectrometry. This document details its core physicochemical properties, its role and application in modern analytical workflows, and provides an exemplary protocol for its use. The causality behind experimental choices is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability.

Introduction: The Need for Stable Isotope Labeled Standards

Alfuzosin hydrochloride is a quinazoline derivative that selectively blocks α1-adrenergic receptors in the lower urinary tract, relaxing smooth muscle in the prostate and bladder neck to improve urine flow in patients with BPH.[4][5][6] As with any therapeutic agent, its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—must be precisely characterized. This requires robust, sensitive, and selective bioanalytical methods, typically utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The cornerstone of accurate quantitation in LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby correcting for procedural variability. Stable Isotope Labeled (SIL) compounds are considered the "gold standard" for this purpose.[7] this compound is the deuterated analogue of Alfuzosin, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This modification results in a compound with a higher mass but nearly identical physicochemical properties to the parent drug, making it the preferred internal standard for quantitative studies.[8]

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. This data is essential for method development, solution preparation, and mass spectrometer tuning.

| Property | Value | Source(s) |

| Chemical Name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride | [1] |

| CAS Number | 1216383-97-9 | [1][9][10] |

| Molecular Formula | C₁₉H₂₅D₃ClN₅O₄ | [1] |

| Molecular Weight | 428.93 g/mol | [1][10] |

| Synonyms | Uroxatral-d3, Xatral-d3, SL 77499-10-d3 | [10][11] |

| Physical Form | White to Off-White Solid | [10][11] |

| Storage Temperature | -20°C | [1][11] |

Synthesis and Isotopic Labeling Insights

The synthesis of Alfuzosin involves a convergent approach where two key intermediates are prepared separately and then combined.[12] One part is the 4-amino-2-chloro-6,7-dimethoxyquinazoline core, and the other is the N-methylated aminopropyl-tetrahydrofurancarboxamide side chain.[12][13]

For the deuterated analogue, the isotopic label is introduced into the side chain. This is typically achieved by using a deuterated starting material, such as trideuteriomethylamine (CD₃NH₂), in place of standard methylamine during the synthesis of the side chain intermediate. This strategic placement ensures the deuterium atoms are in a stable position on the molecule, preventing back-exchange with hydrogen atoms from the solvent or matrix.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Alfuzosin in biological matrices like plasma, serum, or urine.

The Rationale for a Deuterated Internal Standard

Using a SIL-IS like Alfuzosin-d3 offers significant advantages that lead to a more robust and reliable assay:

-

Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, meaning it experiences the same matrix effects during elution from the LC column.

-

Extraction Recovery: Its chemical similarity ensures it mirrors the extraction efficiency of the analyte during sample preparation.

-

Ionization Efficiency: It compensates for variations in ionization efficiency within the mass spectrometer's ion source, a common source of signal fluctuation.[7]

These factors allow for a highly precise and accurate calculation of the analyte concentration based on the ratio of the analyte's response to the IS's response.

Experimental Protocol: Quantification of Alfuzosin in Human Plasma via LC-MS/MS

This section outlines a validated, step-by-step methodology for a typical bioanalytical workflow.

1. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alfuzosin Hydrochloride and this compound (IS) in methanol to prepare individual stock solutions.

-

Calibration Standard Working Solutions: Serially dilute the Alfuzosin stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for calibration curve standards (e.g., ranging from 0.5 ng/mL to 300 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in 50:50 methanol:water. This concentration is chosen to yield a stable and robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (blank, calibration standards, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL) to all tubes except the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions: The following table summarizes typical parameters for a rapid and selective analysis.

| Parameter | Condition | Rationale |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for compounds of this polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the reverse-phase column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, balancing speed and separation. |

| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Alfuzosin contains multiple basic nitrogen atoms, making it ideal for positive ion mode. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Alfuzosin) | m/z 390.2 → 235.1 | Specific fragmentation pattern for quantitative analysis. |

| MRM Transition (Alfuzosin-d3) | m/z 393.2 → 238.1 | Shifted by 3 Da due to the deuterium label, allowing for simultaneous detection without interference. |

Bioanalytical Workflow Visualization

The following diagram illustrates the logical flow of the quantitative bioanalysis process.

Caption: Workflow for the quantitative analysis of Alfuzosin in plasma.

Conclusion

This compound is a fundamentally important tool for pharmaceutical research and development. Its properties as a stable isotope-labeled internal standard enable the development of highly accurate, precise, and robust bioanalytical methods. The detailed understanding of its identity, coupled with the application of sound analytical principles as outlined in this guide, empowers scientists to generate high-quality pharmacokinetic data essential for regulatory submission and the advancement of clinical knowledge.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates website. [Link]

-

Coompo Research Chemicals. (n.d.). This compound. Retrieved from Coompo website. [Link]

-

Wikipedia. (n.d.). Alfuzosin. Retrieved from Wikipedia website. [Link]

- Google Patents. (n.d.). US20100256370A1 - Process for the Preparation of Alfuzosin Hydrochloride.

-

ResearchGate. (n.d.). Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. Retrieved from ResearchGate website. [Link]

- Google Patents. (n.d.). WO2007074364A1 - Process for the preparation of alfuzosin.

-

PubChem. (n.d.). Alfuzosin Hydrochloride. Retrieved from PubChem website. [Link]

-

DailyMed. (n.d.). ALFUZOSIN HYDROCHLORIDE tablet, extended release. Retrieved from DailyMed website. [Link]

-

ResearchGate. (n.d.). Applications of analytical methods for alfuzosin hydrochloride in various matrices. Retrieved from ResearchGate website. [Link]

-

Hindawi. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra-Performance Liquid Chromatography. Retrieved from Hindawi website. [Link]

-

National Institutes of Health. (n.d.). In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. Retrieved from NIH website. [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from SciSpace website. [Link]

-

ResearchGate. (n.d.). View of Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride. Retrieved from ResearchGate website. [Link]

-

PubChem. (n.d.). Alfuzosin. Retrieved from PubChem website. [Link]

-

PubMed. (n.d.). Alfuzosin 10 mg once daily for treating benign prostatic hyperplasia: a 3-year experience in real-life practice. Retrieved from PubMed website. [Link]

-

Mayo Clinic. (n.d.). Alfuzosin (Oral Route). Retrieved from Mayo Clinic website. [Link]

-

PubMed Central. (n.d.). Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. Retrieved from NIH website. [Link]

-

PubMed. (n.d.). Alfuzosin: a review of the therapeutic use of the prolonged-release formulation given once daily in the management of benign prostatic hyperplasia. Retrieved from PubMed website. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Alfuzosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. scbt.com [scbt.com]